Bifunctional vs. Mono-Functional Scaffolds
The key differentiation of (5-Ethynylpyridin-2-YL)methanol lies in its bifunctional structure, possessing both a terminal alkyne and a primary alcohol. In contrast, common comparators such as 3-Ethynylpyridine (CAS 2510-23-8) or 2-Ethynylpyridine (CAS 1945-84-2) possess only the alkyne handle . This structural difference is quantitative: the target compound has 2 hydrogen bond acceptors and 1 hydrogen bond donor, while mono-functional analogs have 1 acceptor and 0 donors . This enables orthogonal functionalization strategies that are impossible with simpler analogs, directly impacting synthetic efficiency by reducing the number of required steps for generating complexity .
Comparator: 1 handle (alkyne only), 0 donors
| Evidence Dimension | Number of Reactive Functional Groups / Hydrogen Bond Donors |
|---|---|
| Target Compound Data | 2 reactive handles (terminal alkyne, primary alcohol); 1 H-bond donor, 2 H-bond acceptors |
| Comparator Or Baseline | 2-Ethynylpyridine (CAS 1945-84-2): 1 reactive handle (terminal alkyne); 0 H-bond donors, 1 H-bond acceptor |
| Quantified Difference | +1 functional handle; +1 H-bond donor |
| Conditions | Structural and physicochemical comparison from authoritative databases |
Why This Matters
The presence of a second, orthogonal functional group expands the compound's utility in sequential or parallel synthesis, a key driver for procurement in exploratory medicinal chemistry.
